REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][C:6]([C:12]#N)=[CH:7][CH:8]=2)[NH:3]1.C(O)=[O:15]>[Ni]>[O:1]=[C:2]1[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][C:6]([CH:12]=[O:15])=[CH:7][CH:8]=2)[NH:3]1
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Name
|
|
Quantity
|
32.6 g
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Type
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reactant
|
Smiles
|
O=C1NC2=CC(=CC=C2CC1)C#N
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
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Name
|
|
Quantity
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50 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 50° C. for 2 hours
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After the reaction mixture was filtrated by Celite
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated under reduced pressure
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Type
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ADDITION
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Details
|
To the residue, a saturated aqueous NaHCO3 solution was added
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Type
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FILTRATION
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Details
|
filtrated
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Type
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CUSTOM
|
Details
|
to obtain solid A
|
Type
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EXTRACTION
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Details
|
The filtrate was extracted three times with CHCl3
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
suspended in a solution mixture of EtOAc/CHCl3/acetone (10/10/1; v/v/v)
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Type
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STIRRING
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Details
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the mixture was stirred at room temperature for one hour
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Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2=CC(=CC=C2CC1)C=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |